

A Head-to-Head Comparison of iobitridol and Other Low-Osmolar Contrast Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **iobitridol**

Cat. No.: **B1672014**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **iobitridol** with other leading low-osmolar non-ionic contrast media (LOCM). The information presented is collated from a range of clinical trials and scientific publications to support researchers, scientists, and drug development professionals in their evaluation of these diagnostic agents.

Executive Summary

iobitridol is a non-ionic, monomeric, low-osmolar iodinated contrast medium widely used in diagnostic imaging.^{[1][2][3][4][5]} Clinical evidence consistently demonstrates that **iobitridol** offers a comparable diagnostic efficacy and safety profile to other commonly used LOCMs, including iohexol, iopamidol, iopromide, and iomeprol. In randomized controlled trials, the quality of diagnostic imaging achieved with **iobitridol** was found to be similar to that of other low-osmolar and iso-osmolar contrast agents. Furthermore, large-scale post-marketing surveillance studies have established **iobitridol** as a well-tolerated contrast medium with a low incidence of adverse events.

Physicochemical Properties

The physicochemical characteristics of a contrast medium, particularly its osmolality and viscosity, are critical determinants of its safety and performance. Low-osmolar agents are associated with a reduced incidence of adverse effects compared to high-osmolar contrast media.

Contrast Medium	Iodine Concentration (mg/mL)	Osmolality (mOsm/kg H ₂ O) at 37°C	Viscosity (mPa·s) at 37°C
Iobitridol	300	695	5.8
350	915	10.0	
Iohexol	300	672	6.3
350	844	10.4	
Iopamidol	300	616	4.7
370	796	9.0	
Iopromide	300	607	4.6
370	774	8.7	
Iomeprol	300	521	4.5
350	610	6.7	
400	720	9.5	
Ioversol	300	630	5.0
320	702	5.8	
350	792	7.5	

Note: Values are approximate and may vary slightly between different product formulations and measurement techniques.

Clinical Efficacy: A Comparative Overview

The primary measure of a contrast agent's efficacy is its ability to provide high-quality diagnostic images. Multiple head-to-head clinical trials have demonstrated that **iobitridol** is non-inferior to other LOCMs in this regard.

Image Quality

A multicentre, double-blind clinical trial comparing **iobitridol** 350 and iopamidol 370 in patients undergoing coronary angiography and ventriculography found similar proportions of examinations with good or excellent global image quality (87.8% for **iobitridol** vs. 89.8% for iopamidol). Another study comparing **iobitridol** 350 with iopromide 370 and iomeprol 400 for coronary CT angiography reported that the rate of fully evaluable CT scans was 92.1%, 95.4%, and 94.6%, respectively, demonstrating the non-inferiority of **iobitridol**. When compared to iohexol (350 mgI/ml) in contrast-enhanced CT of the head, **iobitridol** produced images of good or excellent quality in 70% of cases, achieving a very high diagnostic discrimination of 98%.

Clinical Study Comparison	Iobitridol Formulation	Comparator Formulation(s)	Key Efficacy Finding
Coronary Angiography & Ventriculography	Iobitridol 350	Iopamidol 370	Similar rates of good/excellent image quality (87.8% vs 89.8%)
Coronary CT Angiography	Iobitridol 350	Iopromide 370, Iomeprol 400	Non-inferior rate of fully evaluable scans (92.1% vs 95.4% and 94.6%)
Head CT	Iobitridol 350	Iohexol 350	70% of images rated good or excellent; 98% diagnostic discrimination
Pediatric CT	Iobitridol 300	Iohexol 300	Image quality judged good or excellent in all examinations

Safety and Tolerability Profile

Iobitridol is generally well-tolerated, with a safety profile comparable to other non-ionic LOCMs.

Adverse Events

In a study comparing **iobitridol** 350 with iopamidol 370, adverse events were reported in 14.3% of patients receiving **iobitridol**, compared to 20.4% in the iopamidol group. A comparison with iohexol 350 in head CT scans showed a similar incidence of adverse events (11.0% for **iobitridol** and 7.1% for iohexol), with the most common being a sensation of warmth. A large-scale post-marketing surveillance study involving over 160,000 patients reported an overall adverse event rate of 0.6% for **iobitridol**. Another study analyzing adverse event reports for seven different iodinated contrast media found that **iobitridol** was associated with a higher percentage of gastrointestinal system disorders, while other agents were associated with different primary adverse event categories.

Clinical Study Comparison	iobitridol Formulation	Comparator Formulation	Overall Adverse Event Rate
Coronary Angiography & Ventriculography	iobitridol 350	iopamidol 370	14.3% vs 20.4%
Head CT	iobitridol 350	iohexol 350	11.0% vs 7.1%
Post-Marketing Surveillance	iobitridol (various)	N/A	0.6%

Experimental Methodologies

Measurement of Physicochemical Properties

Viscosity Determination (Rotational Viscometer Method)

A rotational viscometer is utilized to measure the dynamic viscosity of the contrast media, which are non-Newtonian fluids.

- Instrument Calibration: The viscometer is calibrated using certified standard oils with known viscosity values.
- Sample Preparation: The contrast medium sample is brought to a controlled temperature (typically 20°C and 37°C for comparative purposes) in a water bath.
- Measurement: A specific spindle is attached to the viscometer and immersed into the contrast medium sample up to a defined mark. The spindle is rotated at a series of defined

speeds.

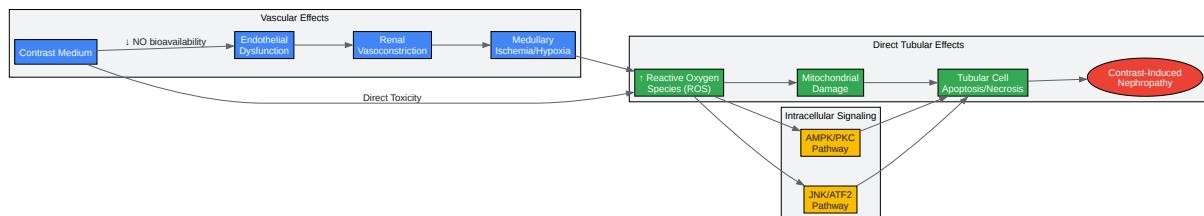
- Data Acquisition: The torque required to rotate the spindle at each speed is measured. The viscosity is then calculated based on the torque, rotational speed, and the geometry of the spindle.
- Reporting: Viscosity is reported in millipascal-seconds (mPa·s) at a specific temperature.

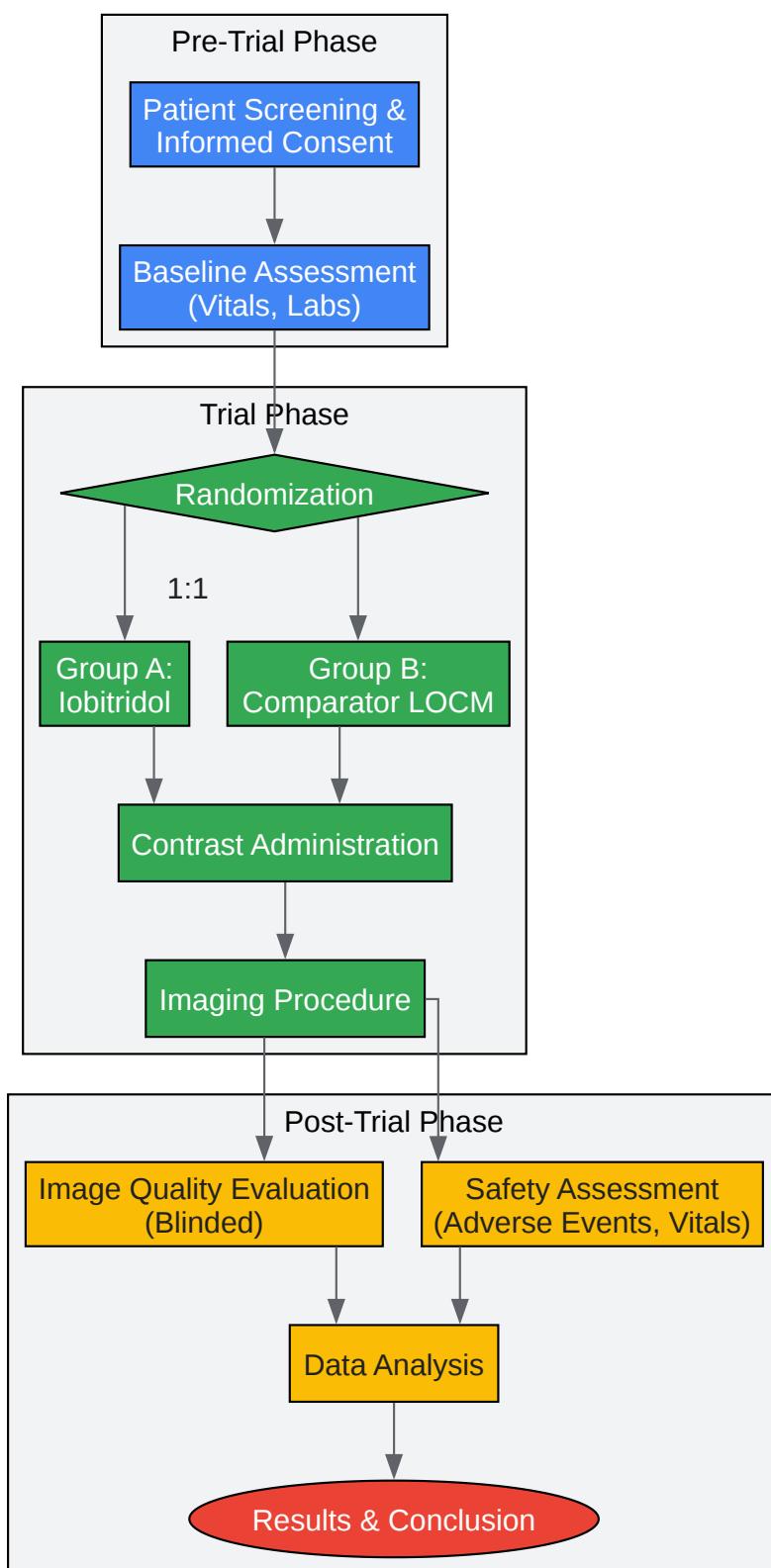
Osmolality Determination (Freezing Point Depression Method)

The osmolality of the contrast media is determined using a freezing point depression osmometer.

- Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions). A multi-point calibration is performed to ensure linearity across the expected measurement range.
- Sample Preparation: The contrast medium sample is allowed to reach room temperature.
- Measurement: A small, precise volume of the sample is pipetted into a sample tube. The tube is placed in the osmometer's cooling chamber.
- Freezing Point Detection: The sample is supercooled below its freezing point, and then crystallization is induced. The instrument measures the stable freezing point of the sample.
- Calculation: The osmolality is calculated from the freezing point depression of the sample compared to that of pure water.
- Reporting: Osmolality is reported in milliosmoles per kilogram of water (mOsm/kg H₂O).

Clinical Trial Protocol for Comparative Efficacy and Safety


The following outlines a typical protocol for a head-to-head comparison of two low-osmolar contrast media in a clinical setting.


- Study Design: A multicenter, randomized, double-blind, parallel-group design is employed.

- Patient Population: A defined number of adult patients scheduled for a specific contrast-enhanced imaging procedure (e.g., coronary angiography, CT of the head or body) are enrolled after providing informed consent.
- Randomization: Patients are randomly assigned to receive either **iobitridol** or the comparator contrast medium.
- Blinding: Both the patient and the evaluating radiologist are blinded to the contrast agent administered.
- Contrast Administration: The assigned contrast medium is administered intravenously at a standardized dose and injection rate.
- Image Acquisition: Imaging is performed using a standardized protocol for the specific procedure.
- Efficacy Evaluation: Image quality is independently assessed by at least two blinded radiologists using a predefined scoring system (e.g., a 5-point scale from poor to excellent). Diagnostic efficacy is also evaluated.
- Safety Evaluation: All adverse events are recorded, including their nature, severity, and duration. Vital signs are monitored before, during, and after the procedure.
- Statistical Analysis: Appropriate statistical methods are used to compare the primary and secondary endpoints between the two groups, including non-inferiority analysis for image quality.

Visualizing Molecular Interactions and Experimental Processes Signaling Pathways in Contrast-Induced Nephropathy

Contrast-induced nephropathy (CIN) is a potential adverse effect of iodinated contrast media. The pathophysiology is multifactorial, involving direct tubular toxicity and renal vasoconstriction. The following diagram illustrates some of the key signaling pathways implicated in CIN.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Less iodine injected for the same diagnostic performances: comparison of two low-osmolar contrast agents (iobitridol 350 and iopamidol 370) in coronary angiography and ventriculography: a randomized double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the safety and efficacy of iobitridol, an iodinated contrast medium (30% iodine), in cranial CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Development: SOP for Osmolality Testing in Parenterals – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 4. Iobitridol: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Iobitridol and Other Low-Osmolar Contrast Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672014#head-to-head-comparison-of-iobitridol-and-other-low-osmolar-contrast-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com